![molecular formula C21H22N4O2 B7753596 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one](/img/structure/B7753596.png)
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzimidazole ring, a butoxyphenyl group, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the butoxyphenyl group: This step may involve a nucleophilic substitution reaction where a butoxyphenyl halide reacts with an appropriate nucleophile.
Construction of the pyrrolone core: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Amination: The final step involves introducing the amino group through a suitable amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with specific receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the butoxy group, which might affect its solubility and reactivity.
4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one: Lacks the amino group, potentially altering its biological activity.
5-amino-1-(2-butoxyphenyl)-2H-pyrrol-3-one: Lacks the benzimidazole ring, which could impact its stability and binding properties.
Uniqueness
The presence of both the benzimidazole ring and the butoxyphenyl group in “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one” makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced binding affinity, improved solubility, or unique reactivity patterns.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-butoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-12-27-18-11-7-6-10-16(18)25-13-17(26)19(20(25)22)21-23-14-8-4-5-9-15(14)24-21/h4-11H,2-3,12-13,22H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFHROITCPJND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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